![molecular formula C10H19NO4 B13501718 5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
5-[(Tert-butoxy)carbamoyl]pentanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Tert-butoxy)carbamoyl]pentanoic acid is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is a derivative of pentanoic acid, where a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxy)carbamoyl]pentanoic acid typically involves the reaction of pentanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-[(Tert-butoxy)carbamoyl]pentanoic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butoxy)carbamoyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(Tert-butoxy)carbamoyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxy)carbamoyl]pentanoic acid involves its role as a protective group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
5-[(Tert-butoxy)carbonyl]amino-2-(carbamoylamino)pentanoic acid: Similar in structure but with additional functional groups.
Hexanoic acid, 6-[(1,1-dimethylethoxy)amino]-6-oxo: Another derivative with a different substitution pattern.
Uniqueness
5-[(Tert-butoxy)carbamoyl]pentanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection during synthetic processes. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial .
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxyamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-11-8(12)6-4-5-7-9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
SLEMEACXFAYIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ONC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
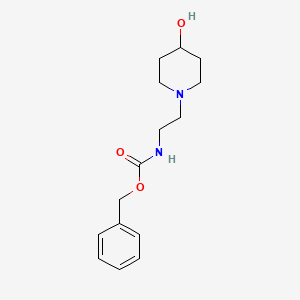
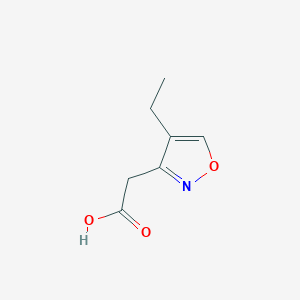

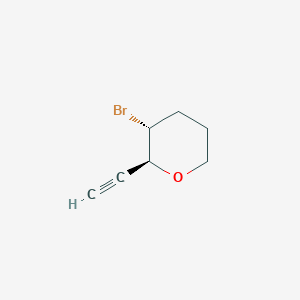

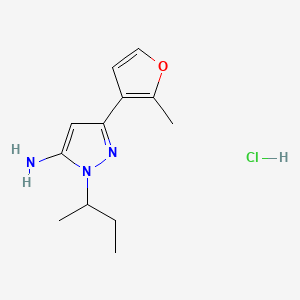
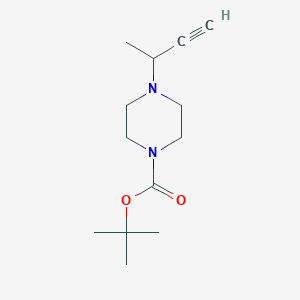
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
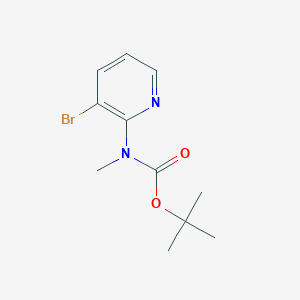
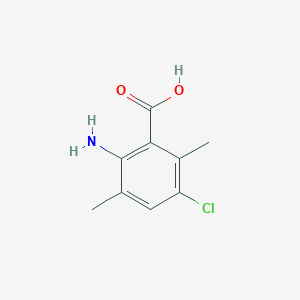

![tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate](/img/structure/B13501714.png)
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
